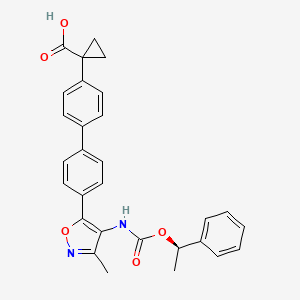
BMS-986020
Übersicht
Beschreibung
BMS-986020 ist ein selektiver Antagonist des Lysophosphatidsäure-Rezeptors 1. Er wurde auf seine potenziellen therapeutischen Wirkungen bei verschiedenen Erkrankungen untersucht, darunter idiopathische Lungenfibrose und ischämischer Schlaganfall. Die Verbindung hat in klinischen Studien vielversprechend gezeigt, dass sie die Kollagendynamik modulieren und Neuroprotektion bieten kann .
Herstellungsmethoden
Die Syntheserouten und Reaktionsbedingungen für this compound sind in der öffentlich zugänglichen Literatur nicht umfassend beschrieben. Es ist bekannt, dass die Verbindung durch organische Synthesemethoden hergestellt wird, die mehrere Schritte chemischer Reaktionen beinhalten, um die gewünschte Molekülstruktur zu erreichen . Industrielle Produktionsmethoden würden wahrscheinlich die Optimierung dieser Syntheserouten beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Wissenschaftliche Forschungsanwendungen
BMS-986020 wurde ausgiebig auf seine potenziellen therapeutischen Anwendungen in verschiedenen Bereichen untersucht:
Chemie: Als Zwischenprodukt in der organischen Synthese und Medikamentenforschung.
Medizin: In klinischen Studien zur idiopathischen Lungenfibrose, wo es gezeigt hat, dass es den Rückgang der forcierten Vitalkapazität verringert und die Lungenfunktion verbessert.
Wirkmechanismus
Der primäre Wirkmechanismus von this compound beinhaltet die selektive Hemmung des Lysophosphatidsäure-Rezeptors 1. Dieser Rezeptor ist an die Bindung des Signalmoleküls Lysophosphatidsäure beteiligt, das eine Rolle bei verschiedenen biologischen Funktionen wie Zellproliferation, Plättchenaggregation, glatter Muskelkontraktion, Chemotaxis und Tumorzellinvasion spielt . Durch die Hemmung dieses Rezeptors kann this compound diese Prozesse modulieren und seine therapeutischen Wirkungen entfalten.
Wirkmechanismus
Target of Action
The primary target of BMS-986020 is the lysophosphatidic acid receptor 1 (LPA 1). This receptor plays a crucial role in binding the signaling molecule lysophosphatidic acid . Lysophosphatidic acid is involved in a host of diverse biological functions like cell proliferation, platelet aggregation, smooth muscle contraction, chemotaxis, and tumor cell invasion .
Mode of Action
this compound acts by selectively inhibiting the LPA 1 receptor . This inhibition disrupts the binding of lysophosphatidic acid to the LPA 1 receptor, thereby interfering with the downstream signaling pathways .
Biochemical Pathways
The inhibition of the LPA 1 receptor by this compound affects the extracellular matrix (ECM) composition, resulting in changes to fibroblast activation and migration into the interstitium, collagen accumulation, and stiffening of the lung tissue . This leads to a reduction in fibrogenesis, a process that is crucial in the development of fibrotic diseases .
Pharmacokinetics
It is known that this compound is administered twice daily and has shown significant effects in patients with idiopathic pulmonary fibrosis over a period of 26 weeks . In vitro, this compound has been found to inhibit bile acid and phospholipid transporters, which may reduce bile acid and phospholipid efflux, and alter bile composition and flow .
Result of Action
The action of this compound leads to a significant decrease in the slope of forced vital capacity (FVC) decline over 26 weeks compared with placebo in patients with idiopathic pulmonary fibrosis . It also reduces serum ECM-neoepitope biomarkers, which were previously associated with the prognosis of idiopathic pulmonary fibrosis .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
BMS-986020 is a potent G protein-coupled lysophosphatidic acid receptor 1 (LPA1) antagonist . LPA1 is involved in binding the signaling molecule lysophosphatidic acid, which is involved in diverse biological functions such as cell proliferation, platelet aggregation, and smooth muscle contraction .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, in patients with IPF, treatment with this compound significantly decreased the slope of forced vital capacity (FVC) decline over 26 weeks compared with placebo . This suggests that this compound can influence cell function and impact cellular metabolism.
Molecular Mechanism
The main mechanism of action of this compound lies in the selective inhibition of the LPA1 receptor . This receptor is involved in binding the signaling molecule lysophosphatidic acid, which in turn is involved in a host of diverse biological functions . By inhibiting this receptor, this compound can exert its effects at the molecular level, including changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have temporal effects on cellular function. For example, in an in vitro fibrogenesis model, this compound potently inhibited LPA1-induced fibrogenesis . This suggests that this compound has long-term effects on cellular function, and these effects can be observed in both in vitro and in vivo studies .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for BMS-986020 are not extensively detailed in publicly available literature. it is known that the compound is synthesized through organic synthesis methods, involving multiple steps of chemical reactions to achieve the desired molecular structure . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.
Analyse Chemischer Reaktionen
BMS-986020 unterliegt verschiedenen chemischen Reaktionen, vor allem in Bezug auf seine Wechselwirkung mit Lysophosphatidsäure-Rezeptoren. Die Verbindung ist bekannt dafür, Lysophosphatidsäure-induzierte Fibrogenese zu hemmen, die komplexe biochemische Pfade beinhaltet . Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Lysophosphatidsäure und andere biochemische Wirkstoffe, die die Rezeptoraktivität modulieren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise mit der Hemmung der Fibrogenese und der Reduktion von extrazellulären Matrix-Biomarkern verbunden .
Vergleich Mit ähnlichen Verbindungen
BMS-986020 ist einzigartig in seiner selektiven Hemmung des Lysophosphatidsäure-Rezeptors 1. Ähnliche Verbindungen umfassen andere Lysophosphatidsäure-Rezeptor-Antagonisten, wie zum Beispiel:
Diese Verbindungen haben ähnliche Wirkmechanismen, können sich aber in ihren pharmakokinetischen Eigenschaften, ihrer Wirksamkeit und ihrem Sicherheitsprofil unterscheiden.
Eigenschaften
IUPAC Name |
1-[4-[4-[3-methyl-4-[[(1R)-1-phenylethoxy]carbonylamino]-1,2-oxazol-5-yl]phenyl]phenyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O5/c1-18-25(30-28(34)35-19(2)20-6-4-3-5-7-20)26(36-31-18)23-10-8-21(9-11-23)22-12-14-24(15-13-22)29(16-17-29)27(32)33/h3-15,19H,16-17H2,1-2H3,(H,30,34)(H,32,33)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBRZBHEPUQRPL-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5(CC5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1NC(=O)O[C@H](C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5(CC5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257213-50-5 | |
| Record name | BMS-986020 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1257213505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-986020 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14948 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BMS-986020 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38CTP01B4L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


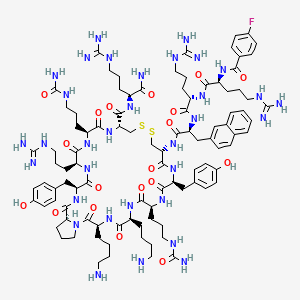

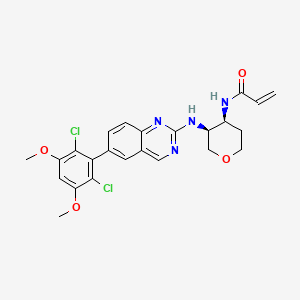

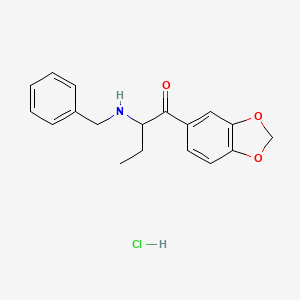
![(2R)-2-[[2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-5-methylphenyl]methylamino]-3-hydroxypropanoic acid;hydrochloride](/img/structure/B606213.png)

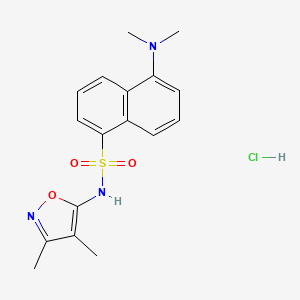
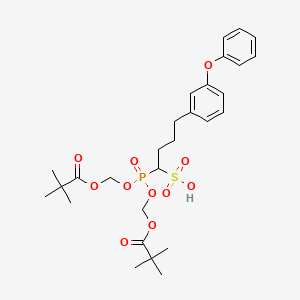
![(2S)-N-[(1-carbamimidoylpiperidin-4-yl)methyl]-1-[(2R)-2-(methanesulfonamido)-3-phenylpropanoyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B606219.png)
